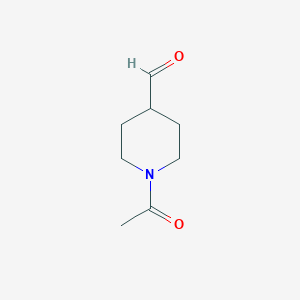

1-(4-Methoxycinnamoyl)pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

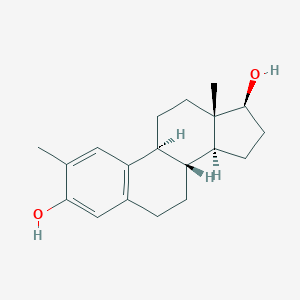

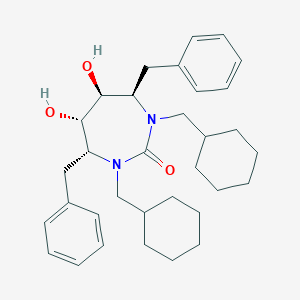

1-(4-Methoxycinnamoyl)pyrrole is an alkaloid isolated from Piper nigrum .

Synthesis Analysis

Pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia . A practical synthesis of non-fused 1,4-dihydropyrrolo [3,2-b]pyrroles in a domino reaction of aldehydes, primary amines, and butane-2,3-dione has been discovered .Molecular Structure Analysis

The lone pair on nitrogen is in the p orbital so it is involved in the 6 pi-electron aromatic system. Hence pyrrole is not very nucleophilic and is only weakly basic at nitrogen .Chemical Reactions Analysis

Pyrrole is one of the most important one-ring heterocycles. The ready availability of suitably substituted and functionalized pyrrole derivatives is essential for the progress of many branches of science, including biology and material science .Physical And Chemical Properties Analysis

The molecular weight of 1-(4-Methoxycinnamoyl)pyrrole is 227.26 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2. The Rotatable Bond Count is 3 .Scientific Research Applications

Anticancer Applications

The pyrrole ring, which is a component of 1-(4-Methoxycinnamoyl)pyrrole, is found in a wide variety of natural products that show diverse biological activities. These pyrrole ring-containing compounds are cytotoxic and active against tumors and cancers .

Antimicrobial Applications

Pyrrole-containing compounds, including 1-(4-Methoxycinnamoyl)pyrrole, have been found to show antibacterial activities . This makes them potential candidates for the development of new antimicrobial agents.

Inhibition of Phosphatase and ATPase Activity

Compounds containing the pyrrole ring are known to inhibit phosphatase and ATPase activity . This suggests that 1-(4-Methoxycinnamoyl)pyrrole could be used in research related to these enzymes.

Mutasynthesis Applications

Researchers have employed a strategy on pyrrole-containing compound mutasynthesis using the pyrrole-containing calcimycin biosynthetic gene cluster . This suggests that 1-(4-Methoxycinnamoyl)pyrrole could potentially be used in similar mutasynthesis applications.

Biochemical Tool for Probing Cell Physiology

Calcimycin, a pyrrole-containing compound, is a widely used biochemical tool to probe cell physiology . Given the structural similarities, 1-(4-Methoxycinnamoyl)pyrrole could potentially be used in a similar manner.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

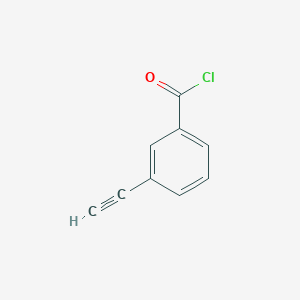

(E)-3-(4-methoxyphenyl)-1-pyrrol-1-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h2-11H,1H3/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFBQCQQOHSTKU-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxycinnamoyl)pyrrole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone](/img/structure/B137770.png)

![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)